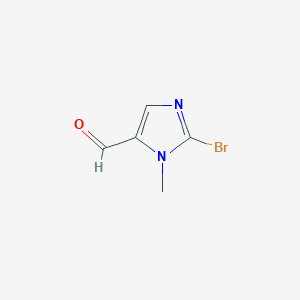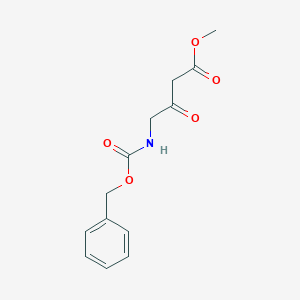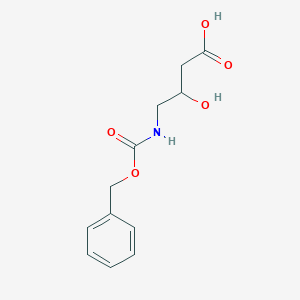
2-(4-Aminocyclohexyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galantide is a synthetic peptide that acts as a non-specific antagonist of the galanin receptor. It is composed of fragments from two naturally occurring peptides: galanin and substance P. Galantide is known for its ability to recognize two classes of galanin binding sites in the rat hypothalamus, making it a valuable tool in neurochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Galantide is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound peptide, which is elongated by the addition of protected amino acids. Each amino acid is coupled to the chain using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of galantide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Galantide undergoes various chemical reactions, including:
Oxidation: Galantide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.
Reduction: Reduction reactions can break these disulfide bonds, leading to a more flexible peptide structure.
Substitution: Galantide can undergo substitution reactions where specific amino acids are replaced with others to modify its activity or stability
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) in buffer solutions.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC in the presence of a base
Major Products
The major products formed from these reactions include modified peptides with altered binding affinities and biological activities. For example, oxidized galantide with disulfide bonds may exhibit increased stability, while reduced galantide may show enhanced flexibility .
Scientific Research Applications
Galantide has a wide range of scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Investigates the role of galanin receptors in various physiological processes.
Medicine: Explores potential therapeutic applications in treating conditions like acute pancreatitis and cognitive impairments.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Galantide exerts its effects by binding to galanin receptors, thereby blocking the action of galanin. This antagonistic action inhibits the release of acetylcholine, reduces the response to galanin in the hypothalamus, and blocks the effect of galanin on glucose-induced insulin secretion. The molecular targets include galanin receptors and pathways involved in neurotransmitter release and hormone regulation .
Comparison with Similar Compounds
Similar Compounds
Galanin: A neuropeptide that binds to galanin receptors and modulates various physiological processes.
Substance P: A neuropeptide involved in pain perception and inflammatory responses.
Bradykinin: A peptide that plays a role in vasodilation and pain signaling
Uniqueness of Galantide
Galantide’s uniqueness lies in its hybrid structure, combining elements of galanin and substance P. This allows it to interact with multiple receptor types and modulate a wide range of physiological processes. Unlike its parent peptides, galantide acts as a non-specific antagonist, making it a versatile tool in research .
Properties
IUPAC Name |
2-(4-aminocyclohexyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKSLYGRARRUJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612219 |
Source


|
| Record name | 2-(4-Aminocyclohexyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857831-26-6 |
Source


|
| Record name | 2-(4-Aminocyclohexyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminocyclohexaneethanol (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)







![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)




